molecular formula C20H23N5O B3886414 3-(1-adamantyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(1-adamantyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886414
M. Wt: 349.4 g/mol
InChI Key: NHKRYOQYFQYLBG-WSDLNYQXSA-N
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Description

3-(1-adamantyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its adamantyl and pyridinylmethylene groups attached to a pyrazole ring

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-19(25-22-12-13-1-3-21-4-2-13)17-8-18(24-23-17)20-9-14-5-15(10-20)7-16(6-14)11-20/h1-4,8,12,14-16H,5-7,9-11H2,(H,23,24)(H,25,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKRYOQYFQYLBG-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyridinylmethylene Group: This group is introduced through a condensation reaction with pyridine-4-carboxaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-adamantyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinylmethylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyridinylmethylene group.

    Substitution: Substituted derivatives at the pyridinylmethylene group.

Scientific Research Applications

3-(1-adamantyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-adamantyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity, while the pyridinylmethylene group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-adamantyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: is similar to other adamantyl-substituted pyrazoles and pyridinylmethylene derivatives.

    Adamantyl-substituted pyrazoles: These compounds share the adamantyl group, which can enhance lipophilicity and binding affinity.

    Pyridinylmethylene derivatives: These compounds share the pyridinylmethylene group, which can participate in various chemical interactions.

Uniqueness

The uniqueness of 3-(1-adamantyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide lies in its combination of the adamantyl and pyridinylmethylene groups, which confer distinct chemical and biological properties. This combination can result in enhanced binding affinity, specificity, and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-adamantyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(1-adamantyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

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